A Technical Guide to the Physicochemical Properties of Tetrahydrofurfuryl Butyrate
A Technical Guide to the Physicochemical Properties of Tetrahydrofurfuryl Butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofurfuryl butyrate (THFB) is a fatty acid ester known for its characteristic fruity aroma, reminiscent of apricot and pineapple.[1] It is primarily utilized as a flavoring agent in the food industry and as a fragrance ingredient in cosmetics.[2][3] This technical guide provides an in-depth overview of the core physicochemical properties of Tetrahydrofurfuryl butyrate, supplemented with detailed experimental methodologies and visual representations of its synthesis and analytical workflow.
Physicochemical Properties
The fundamental physical and chemical characteristics of Tetrahydrofurfuryl butyrate are summarized in the tables below. This data is essential for its application in various scientific and industrial contexts, including formulation development, quality control, and safety assessments.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C9H16O3 | [1][4] |
| Molecular Weight | 172.22 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor | Heavy, sweet odor reminiscent of apricot and pineapple | [1] |
| Boiling Point | 225-227 °C at 759 mmHg | [5] |
| Density | 1.007-1.013 g/mL at 25 °C | [1] |
| Refractive Index | 1.446-1.452 at 20 °C | [1] |
| Flash Point | 98.89 °C (210 °F) | [2] |
| Vapor Pressure | 0.053 mmHg at 25 °C (estimated) |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| Ethanol | Soluble | [1] |
| Oils | Miscible | [6] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of esters like Tetrahydrofurfuryl butyrate are provided below. These protocols are based on standard laboratory practices.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.
Apparatus:
-
Thiele tube
-
Thermometer (0-300 °C)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Mineral oil
-
Heating source (Bunsen burner or heating mantle)
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
A small amount of Tetrahydrofurfuryl butyrate (approximately 0.5 mL) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
The thermometer and test tube assembly are placed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.
-
The Thiele tube is gently heated at the side arm. The design of the tube allows for the circulation of the oil, ensuring uniform heating.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a continuous and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Measurement of Density (Pycnometer Method)
Density is the mass of a substance per unit volume. A pycnometer, a flask with a specific, accurately known volume, is used for precise density measurements of liquids.
Apparatus:
-
Pycnometer (e.g., 10 mL or 25 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermometer
-
Constant temperature water bath
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance (m_pycnometer).
-
The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C). The volume is adjusted precisely to the calibration mark, and the outside is dried.
-
The mass of the pycnometer filled with water is determined (m_water).
-
The pycnometer is emptied, dried, and then filled with Tetrahydrofurfuryl butyrate.
-
The same procedure of thermal equilibration and volume adjustment is followed, and the mass of the pycnometer filled with the sample is measured (m_sample).
-
The density of water at the experimental temperature (ρ_water) is obtained from reference tables.
-
The volume of the pycnometer is calculated: V = (m_water - m_pycnometer) / ρ_water.
-
The density of the Tetrahydrofurfuryl butyrate is then calculated: ρ_sample = (m_sample - m_pycnometer) / V.
Measurement of Refractive Index (Abbe Refractometer)
The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is temperature-dependent.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer
-
Dropper or pipette
-
Soft tissue paper
-
Calibration standard (e.g., distilled water)
Procedure:
-
The refractometer is turned on, and the prisms are cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft tissue.
-
The instrument is calibrated using a standard of known refractive index, such as distilled water, at a specific temperature (e.g., 20 °C).
-
A few drops of Tetrahydrofurfuryl butyrate are placed on the surface of the lower prism using a clean dropper.
-
The prisms are closed and locked.
-
The light source is adjusted to illuminate the field of view.
-
Looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.
-
If color fringes are observed, the dispersion compensation knob is adjusted until a sharp, black-and-white boundary is obtained.
-
The refractive index value is read from the scale. The temperature should also be recorded.
Synthesis of Tetrahydrofurfuryl Butyrate
Tetrahydrofurfuryl butyrate is typically synthesized via Fischer esterification, a reaction between a carboxylic acid (butyric acid) and an alcohol (tetrahydrofurfuryl alcohol) in the presence of an acid catalyst.
Caption: Synthesis of Tetrahydrofurfuryl butyrate via Fischer esterification.
Analytical Workflow: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the separation, identification, and quantification of volatile and semi-volatile compounds like Tetrahydrofurfuryl butyrate, especially in complex matrices such as food and fragrance samples.
Caption: General workflow for the analysis of Tetrahydrofurfuryl butyrate by GC-MS.
Metabolic Fate
Upon ingestion, esters like Tetrahydrofurfuryl butyrate are expected to be hydrolyzed by esterases into their constituent alcohol and carboxylic acid. In this case, Tetrahydrofurfuryl butyrate would be broken down into tetrahydrofurfuryl alcohol and butyric acid. Butyric acid is a short-chain fatty acid that can be further metabolized through various pathways in the body.
Caption: Postulated metabolic pathway of Tetrahydrofurfuryl butyrate.
References
- 1. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 2. tetrahydrofurfuryl butyrate, 2217-33-6 [thegoodscentscompany.com]
- 3. CAS 2217-33-6: Tetrahydrofurfuryl butyrate | CymitQuimica [cymitquimica.com]
- 4. Tetrahydrofurfuryl butyrate | C9H16O3 | CID 551316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TETRAHYDROFURFURYL BUTYRATE | 2217-33-6 [chemicalbook.com]
- 6. mt.com [mt.com]
